Glycine, N-2-pyrrolidinylidene-

Vue d'ensemble

Description

Glycine, N-2-pyrrolidinylidene-, also known as Glycine, N-2-pyrrolidinylidene-, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycine, N-2-pyrrolidinylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-2-pyrrolidinylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s plausible that the compound could influence various biochemical pathways based on its interaction with different targets .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Based on its potential interactions with various targets, it could have diverse effects on cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. It may interact with several enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not well-defined. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Activité Biologique

Glycine, N-2-pyrrolidinylidene-, a derivative of glycine, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Glycine and Its Derivatives

Glycine, the simplest amino acid, plays a crucial role in various biological processes. Its derivatives, particularly those with modifications such as N-2-pyrrolidinylidene-, have been studied for their enhanced biological activities. The pyrrolidine ring structure may contribute to unique pharmacological effects, making these compounds of interest in medicinal chemistry.

Mechanisms of Biological Activity

- G-Protein Coupled Receptor Activation : Research indicates that glycine derivatives can activate G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways. This activation can lead to various physiological responses, including anti-inflammatory effects and modulation of pain perception .

- Antinociceptive and Anti-inflammatory Effects : Glycine conjugates have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

- Antiproliferative Activity : Certain glycine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-2-pyrrolidinylidene- can reduce cell viability in lung adenocarcinoma models (A549 cells), suggesting potential as anticancer agents .

Anticancer Activity

A study evaluating the anticancer properties of several glycine derivatives found that compounds with structural modifications, including those containing the pyrrolidine moiety, showed promising cytotoxicity against cancer cell lines. Specifically, derivatives exhibited IC50 values indicating effective inhibition of cell growth in A549 cells while maintaining lower toxicity levels in non-cancerous cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of glycine derivatives. For example, certain compounds demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .

Data Table: Biological Activities of Glycine Derivatives

Analyse Des Réactions Chimiques

Mechanism and Substrate Scope

-

The compound reacts with aldehydes and maleimides to form azomethine ylides, which undergo cycloaddition to yield tetracyclic pyrrolizidines (e.g., compounds 73 and 74 ) .

-

Reaction conditions : Catalyzed by acetic acid at 90–125°C in MeCN, achieving yields of 45–93% with diastereomeric ratios (dr) >9:1 .

| Substrate Combination | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Glycine + 2 aldehydes + 2 maleimides (pseudo five-component) | 71–93 | >9:1 |

| Glycine + aldehydes + maleimides (one-pot two-step) | 45–60 | ~2:1 |

Stereochemical Outcomes

-

Stereochemistry is controlled by the substituents on aldehydes and maleimides. For example, α-substituted glycines (e.g., methyl or ethyl groups) enhance stereoselectivity in tetracyclic products .

-

Single-crystal X-ray diffraction confirmed the cis-pentacyclic configuration in adducts like 41a–b and trans-pentacyclic in 42a–j .

Intramolecular Annulation

The compound facilitates intramolecular [3+2] cycloaddition to generate fused polycyclic systems:

-

Example : Reaction with allyl bromide and subsequent Swern oxidation forms intermediates (e.g., 57 ), which cyclize with glycine derivatives to yield cis- or trans-pentacyclic compounds (e.g., 58 , 61 ) .

-

Key step : Dehydration and decarboxylation generate reactive ylides that drive cyclization .

Acylation and Alkylation

-

Reacts with acid chlorides (e.g., acetyl chloride) to form amidocarboxylic acids like acetylglycine derivatives .

-

Methylation : Treatment with methyl iodide yields quaternary ammonium salts (e.g., trimethylglycine) .

Oxidation and Reduction

-

Oxidation with nitrous acid converts the compound to glycolic acid .

-

Reductive amination with 1,4-dicarbonyl compounds forms pyrrolidine scaffolds .

Thermodynamic and Kinetic Insights

Propriétés

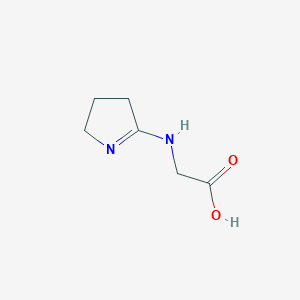

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVKQUSRKNOGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150469 | |

| Record name | Glycine, N-2-pyrrolidinylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113561-30-1 | |

| Record name | Glycine, N-2-pyrrolidinylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-2-pyrrolidinylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.